

Physical and chemical properties of N-Ethyl-2,3-difluorobenzylamine

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Compound of Interest

Compound Name: N-Ethyl-2,3-difluorobenzylamine

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N-Ethyl-2,3-difluorobenzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **N-Ethyl-2,3-difluorobenzylamine**, alongside a plausible experimental protocol for its synthesis. Due to the limited availability of public experimental data for this specific compound, this guide combines known information with established chemical principles and analogous procedures for structurally related molecules.

Core Physical and Chemical Properties

While extensive experimental data for **N-Ethyl-2,3-difluorobenzylamine** is not readily available in public literature, the following table summarizes its known and predicted properties. This information is crucial for handling, characterization, and further application of the compound in a research and development setting.



Property	Value	Source
CAS Number	1152832-76-2	[1][2]
Molecular Formula	C ₉ H ₁₁ F ₂ N	Calculated
Molecular Weight	171.19 g/mol	[1]
Boiling Point	193.5 ± 25.0 °C (Predicted)	Publicly available chemical database prediction
Melting Point	Not available	-
Density	Not available	-
Solubility	Not available	-

Synthesis Methodology: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is the reductive amination of the corresponding benzaldehyde. For **N-Ethyl-2,3-difluorobenzylamine**, this involves the reaction of 2,3-difluorobenzaldehyde with ethylamine, followed by in-situ reduction of the resulting imine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination using sodium borohydride.[3][4][5][6]

Materials:

- 2,3-difluorobenzaldehyde
- Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
- Sodium borohydride (NaBH₄)
- Methanol



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Dichloromethane (DCM) or Ethyl acetate
- · Hydrochloric acid (HCl), 1M solution
- Sodium bicarbonate (NaHCO₃), saturated solution
- Deionized water

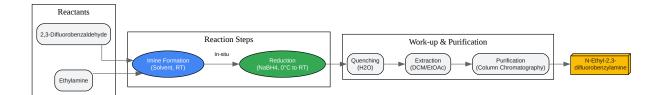
Procedure:

- Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. To this solution, add ethylamine (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine.
- Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is then added portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction is quenched by the slow addition of deionized water. The organic solvent is then removed under reduced pressure. The resulting aqueous residue is partitioned between dichloromethane (or ethyl acetate) and water.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **N-Ethyl-2,3-difluorobenzylamine**.
- Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental and Logical Diagrams



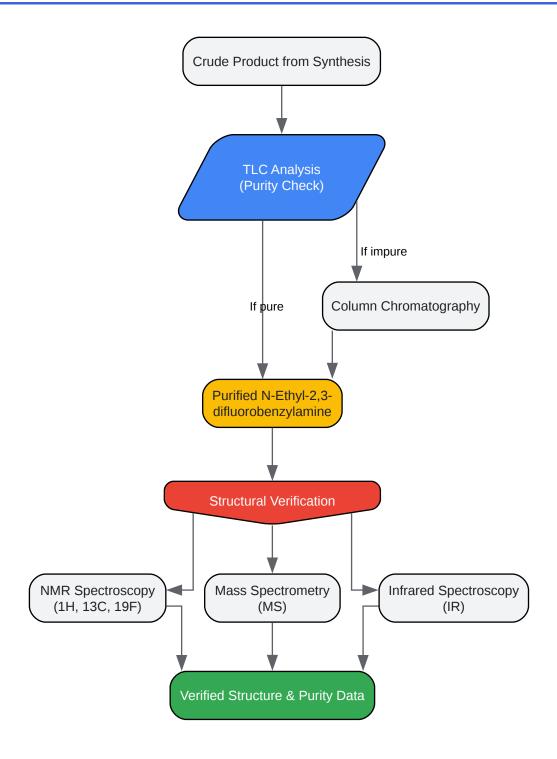
The following diagrams illustrate the logical workflow of the synthesis and a hypothetical characterization process for **N-Ethyl-2,3-difluorobenzylamine**.



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Synthetic workflow for N-Ethyl-2,3-difluorobenzylamine.





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Logical workflow for purification and characterization.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available information detailing specific biological activities or associated signaling pathways for **N-Ethyl-2,3-difluorobenzylamine**. Its structural



similarity to intermediates used in the synthesis of pharmaceuticals and agrochemicals suggests its potential as a building block in the development of new bioactive molecules. Researchers investigating this compound would need to conduct initial screenings and in-vitro or in-vivo studies to determine its pharmacological or biological profile.

Concluding Remarks

N-Ethyl-2,3-difluorobenzylamine is a fluorinated benzylamine derivative with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a practical, albeit generalized, approach to its synthesis. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. The provided protocols and workflows are intended to serve as a starting point for researchers and professionals in the field.

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